molecular formula C15H13F3N4O4S B10879596 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B10879596
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: YIGHYNJEOLCAOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, an acetamide group, and a trifluoromethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Analyse Chemischer Reaktionen

2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclo condensation of cyanoacetamide derivatives with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a precursor for the synthesis of various heterocyclic compounds. In biology, it may exhibit enzyme inhibition properties and cytotoxic behavior, making it a valuable candidate for the development of new therapeutic agents . In medicine, its potential anti-diabetic and anti-cancer properties are of significant interest .

Wirkmechanismus

The mechanism of action of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as alpha-glucosidase, which plays a role in carbohydrate metabolism . Additionally, its cytotoxic behavior against certain cell lines suggests that it may interfere with cellular processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide include other acetamide derivatives and heterocyclic compounds. For example, S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol have been synthesized and evaluated for their enzyme inhibition and cytotoxic properties . These compounds share similar structural features and biological activities, but the presence of different functional groups and substituents can lead to variations in their chemical reactivity and biological effects.

Eigenschaften

Molekularformel

C15H13F3N4O4S

Molekulargewicht

402.4 g/mol

IUPAC-Name

2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H13F3N4O4S/c1-7(23)19-11-12(25)21-14(22-13(11)26)27-6-10(24)20-9-4-2-3-8(5-9)15(16,17)18/h2-5,11H,6H2,1H3,(H,19,23)(H,20,24)(H,21,22,25,26)

InChI-Schlüssel

YIGHYNJEOLCAOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1C(=O)NC(=NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.